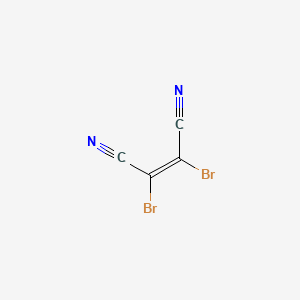

Fumaronitrile, dibromo-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fumaronitrile, dibromo- is a useful research compound. Its molecular formula is C4Br2N2 and its molecular weight is 235.86 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fumaronitrile, dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fumaronitrile, dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Fumaronitrile, dibromo- is primarily utilized as a building block in organic synthesis. Its structure allows it to participate in several important reactions:

- Diels-Alder Reactions : This compound is frequently used in Diels-Alder reactions to synthesize complex organic molecules. For example, it can react with substituted furans or thiophenes to yield various phthalonitriles, which are significant in dye and pigment industries .

- Synthesis of Indolizines : Fumaronitrile derivatives have been explored for the synthesis of indolizines, which exhibit a range of biological activities including antibacterial and anti-inflammatory properties .

- Ligand Development : It serves as a dibromo bridging ligand in the formation of covalent organic frameworks (COFs), which are utilized in organic light-emitting diodes (OLEDs) and small molecule organic solar cells (SMOSCs) .

Material Science

In material science, fumaronitrile derivatives are investigated for their role in developing advanced materials:

- Organic Electronics : The compound has shown potential as a component in OLEDs due to its ability to form efficient charge transport layers. Devices based on these materials have recorded significant quantum efficiencies, indicating their suitability for commercial applications .

- Fluorescent Materials : Fumaronitrile derivatives have been developed into fluorescent compounds that exhibit color-switching properties under different conditions (e.g., grinding or heating). This characteristic can be useful in sensors and display technologies .

Biological Applications

The biological significance of fumaronitrile, dibromo- is emerging, particularly through its derivatives:

- Photodynamic Therapy : Compounds derived from fumaronitrile are being studied for their applications in photodynamic therapy (PDT), which is a treatment modality for cancer that uses light-sensitive compounds to generate reactive oxygen species that can kill cancer cells .

- Bioimaging : Research has indicated that fumaronitrile-based dyes can be employed for near-infrared (NIR) bioimaging applications. These dyes possess favorable optical properties that enhance imaging contrast and depth penetration .

Case Study 1: Synthesis of Phthalonitriles

A study demonstrated the synthesis of 3,6-dialkylphthalonitriles using fumaronitrile via a Diels-Alder reaction with substituted furans. The yields were optimized through various reaction conditions, showcasing the utility of fumaronitrile as a precursor for complex organic molecules used in dyes and photodynamic therapy .

Case Study 2: Development of OLEDs

Research on 2,3-bis(4-bromophenyl)fumaronitrile highlighted its effectiveness as an emissive layer in OLED devices. The study reported an external quantum efficiency of 2.58%, indicating its potential for use in commercial electronic displays .

Eigenschaften

CAS-Nummer |

29262-20-2 |

|---|---|

Molekularformel |

C4Br2N2 |

Molekulargewicht |

235.86 g/mol |

IUPAC-Name |

(Z)-2,3-dibromobut-2-enedinitrile |

InChI |

InChI=1S/C4Br2N2/c5-3(1-7)4(6)2-8/b4-3- |

InChI-Schlüssel |

YDJLCLZXGWNFDS-ARJAWSKDSA-N |

SMILES |

C(#N)C(=C(C#N)Br)Br |

Isomerische SMILES |

C(#N)/C(=C(\C#N)/Br)/Br |

Kanonische SMILES |

C(#N)C(=C(C#N)Br)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.